An In-Depth Technical Guide to 2,4-Dicyanoaniline: A Versatile Building Block for Advanced Scientific Research
An In-Depth Technical Guide to 2,4-Dicyanoaniline: A Versatile Building Block for Advanced Scientific Research
For Immediate Release
This technical guide provides a comprehensive overview of 2,4-Dicyanoaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its core attributes, synthesis, and potential applications, underpinned by scientific principles and safety protocols.
Core Compound Identification
Chemical Name: 2,4-Dicyanoaniline IUPAC Name: 4-aminobenzene-1,3-dicarbonitrile Synonyms: 4-Aminoisophthalonitrile
| Identifier | Value | Source |
| CAS Number | 19619-22-8 | |
| Molecular Formula | C₈H₅N₃ | |
| Molecular Weight | 143.15 g/mol |
Physicochemical Properties
While specific experimental data for 2,4-Dicyanoaniline is not extensively documented in readily available literature, properties can be inferred from its structural analogs and the constituent functional groups. The presence of the polar amino and cyano groups suggests moderate solubility in polar organic solvents.
| Property | Predicted Value/Information | Justification/Source |
| Appearance | Likely a crystalline solid | Based on related aminobenzonitrile compounds[1] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents | Inferred from structural similarity to other aminonitriles[1] |
| Melting Point | Not readily available | Requires experimental determination |
| Boiling Point | Not readily available | Requires experimental determination |
Synthesis and Mechanistic Insights
The synthesis of substituted dicyanoanilines often involves multi-component reactions that leverage the reactivity of precursors to construct the aromatic ring with the desired substitution pattern. A plausible and efficient synthetic strategy for 2,4-Dicyanoaniline and its analogs is the ring transformation of functionalized 2H-pyran-2-ones with malononitrile.[2] This method is advantageous as it allows for the creation of the functionalized benzene ring under mild conditions.[2]
Another relevant synthetic approach is the nucleophilic aromatic substitution on a polyfluorinated benzene derivative. For instance, the synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile is achieved by the reaction of tetrafluoroisophthalonitrile with aqueous ammonia.[3] This demonstrates the feasibility of introducing an amino group onto a dicyano-substituted benzene ring.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized multi-component reaction pathway for the synthesis of a dicyanoaniline derivative, highlighting the key bond-forming events.
Caption: Generalized workflow for dicyanoaniline synthesis.
Applications in Drug Discovery and Development
The aniline scaffold is a prevalent structural motif in medicinal chemistry, though its susceptibility to metabolic oxidation in the liver can sometimes lead to toxicity.[4] However, the strategic incorporation of functional groups can modulate these metabolic pathways.
The dinitrile substitution pattern in 2,4-Dicyanoaniline offers several potential advantages for drug development:
-
Metabolic Stability: The electron-withdrawing nature of the two cyano groups can decrease the electron density of the aromatic ring, potentially reducing its susceptibility to oxidative metabolism.
-
Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, such as carbonyls or halogens, allowing for the fine-tuning of a molecule's electronic and steric properties to optimize target binding and pharmacokinetic profiles.
-
Versatile Chemical Handle: The nitrile groups can be chemically transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, providing a versatile platform for the synthesis of diverse compound libraries.[5] The amino group also serves as a key site for further chemical modification.
-
Building Block for Heterocycles: Dicyanoanilines are valuable precursors for the synthesis of various heterocyclic systems, such as quinazolines and fluorenones, which are important scaffolds in many biologically active compounds.[2]
The unique electronic and structural features of 2,4-Dicyanoaniline make it a promising building block for the development of novel therapeutics across various disease areas.
Safety, Handling, and Experimental Protocols
As with any chemical substance, proper safety precautions must be observed when handling 2,4-Dicyanoaniline. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds, such as other aminonitriles and dicyanobenzenes, should be used for preliminary hazard assessment.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Experimental Protocol: General Procedure for a Multi-Component Reaction
This protocol is a generalized representation and should be adapted and optimized for the specific synthesis of 2,4-Dicyanoaniline.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting aldehyde or ketone (1 equivalent), malononitrile (2-3 equivalents), and a suitable solvent (e.g., ethanol, acetonitrile).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, triethylamine, or a solid base).
-
Reaction: Stir the reaction mixture at room temperature or with heating, monitoring the progress by an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Conclusion
2,4-Dicyanoaniline is a chemical compound with significant potential as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of an amino group and two cyano functionalities on a benzene ring offers a rich platform for the development of novel molecules with tailored properties. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its potential in advancing scientific discovery.
References
-
PrepChem. Synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile (i.e., Compound No. 1). Available from: [Link]
-
PubChem. 4-Aminobenzonitrile. National Center for Biotechnology Information. Available from: [Link]
- Singh, F. V., Kumar, V., Kumar, B., & Goel, A. (2007).
-
PubChem. 2,4-Dicyanoaniline. National Center for Biotechnology Information. Available from: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Available from: [Link]
Sources
- 1. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. news.umich.edu [news.umich.edu]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
